(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one
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Overview
Description
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one is an organic compound characterized by the presence of fluorine atoms and a conjugated system of double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one typically involves the introduction of fluorine atoms into a nonatrienone backbone. One common method is the fluorination of a precursor compound using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from readily available raw materials. The process includes the formation of the nonatrienone backbone followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-nonatrienone oxides, while reduction can produce difluoro-nonatrienols.
Scientific Research Applications
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5,6-Difluoro-1,5,8-nonatrien-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate specific biochemical pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5E)-5,6-Dichloro-1,5,8-nonatrien-4-one: Similar structure but with chlorine atoms instead of fluorine.
(5E)-5,6-Dibromo-1,5,8-nonatrien-4-one: Contains bromine atoms, leading to different reactivity and properties.
Uniqueness
(5E)-5,6-Difluoro-1,5,8-nonatrien-4-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
(5E)-5,6-difluoronona-1,5,8-trien-4-one |
InChI |
InChI=1S/C9H10F2O/c1-3-5-7(10)9(11)8(12)6-4-2/h3-4H,1-2,5-6H2/b9-7+ |
InChI Key |
QRTCCKCCBMKTEQ-VQHVLOKHSA-N |
Isomeric SMILES |
C=CC/C(=C(/C(=O)CC=C)\F)/F |
Canonical SMILES |
C=CCC(=C(C(=O)CC=C)F)F |
Origin of Product |
United States |
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